molecular formula C9H9BrClNS B6165564 1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride CAS No. 23799-58-8

1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride

Cat. No.: B6165564
CAS No.: 23799-58-8
M. Wt: 278.60 g/mol
InChI Key: NNHPUBVZECJWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride is a chemical compound with a complex structure that includes a benzothiophene ring substituted with a bromine atom and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride typically involves the bromination of benzothiophene followed by the introduction of a methanamine group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired substitution on the benzothiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium thiolate for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dehalogenated compounds, and various substituted derivatives of the original compound .

Scientific Research Applications

1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bromine substituent and methanamine group contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoro-1-benzothiophen-2-yl)methanamine hydrochloride
  • 1-(5-chloro-1-benzothiophen-2-yl)methanamine hydrochloride
  • 1-(5-iodo-1-benzothiophen-2-yl)methanamine hydrochloride

Uniqueness

1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and physical properties compared to its fluorine, chlorine, and iodine analogs. These properties include differences in reactivity, stability, and biological activity, making it a valuable compound for targeted applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride involves the reaction of 5-bromo-1-benzothiophene with formaldehyde and ammonium chloride to form 1-(5-bromo-1-benzothiophen-2-yl)methanamine, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["5-bromo-1-benzothiophene", "formaldehyde", "ammonium chloride", "hydrochloric acid"], "Reaction": ["Step 1: 5-bromo-1-benzothiophene is reacted with formaldehyde and ammonium chloride in the presence of a catalyst such as zinc chloride to form 1-(5-bromo-1-benzothiophen-2-yl)methanamine.", "Step 2: The resulting 1-(5-bromo-1-benzothiophen-2-yl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The product is then purified by recrystallization or other appropriate methods."] }

CAS No.

23799-58-8

Molecular Formula

C9H9BrClNS

Molecular Weight

278.60 g/mol

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8BrNS.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H

InChI Key

NNHPUBVZECJWGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CN.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.